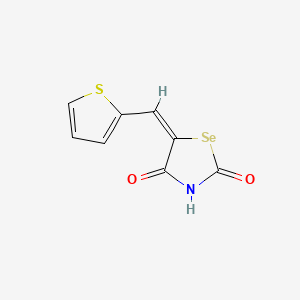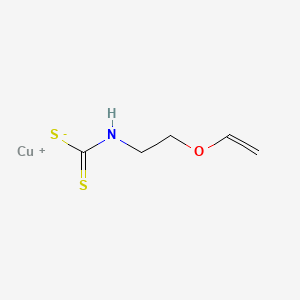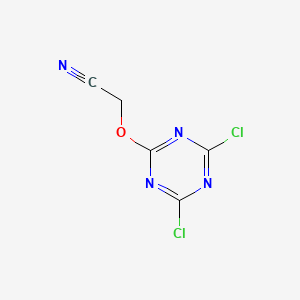
Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylammonium group, a sulphoethyl group, and a 2-methyl-1-oxoallyl group. These functional groups contribute to its reactivity and versatility in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide typically involves multiple steps. One common method includes the reaction of dimethylamine with a suitable alkylating agent to introduce the dimethylammonium group. This is followed by the introduction of the sulphoethyl group through a sulfonation reaction. Finally, the 2-methyl-1-oxoallyl group is added via a Michael addition reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Catalysts and solvents are also selected to enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals, polymers, and surfactants.
Mécanisme D'action
The mechanism by which Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium chloride
- Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium bromide
Uniqueness
Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
93981-95-4 |
|---|---|
Formule moléculaire |
C11H24N2O5S |
Poids moléculaire |
296.39 g/mol |
Nom IUPAC |
methyl-methylidene-[[4-methyl-2-(2-sulfoethyl)pentyl]carbamoyl]azanium;hydroxide |
InChI |
InChI=1S/C11H22N2O4S.H2O/c1-9(2)7-10(5-6-18(15,16)17)8-12-11(14)13(3)4;/h9-10H,3,5-8H2,1-2,4H3,(H-,12,14,15,16,17);1H2 |
Clé InChI |
VDONXOIJFWLWNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CCS(=O)(=O)O)CNC(=O)[N+](=C)C.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


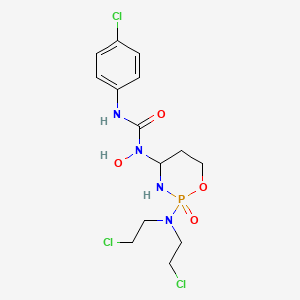
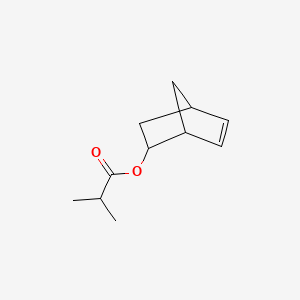

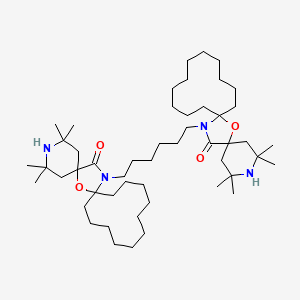
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)

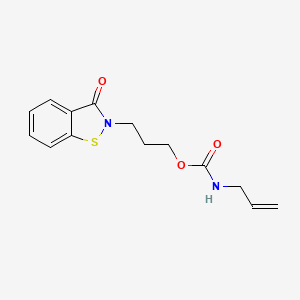

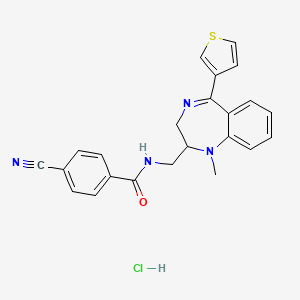
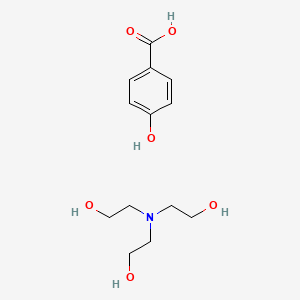
![(E)-but-2-enedioic acid;6-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698992.png)
